1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This intermediate can then be reacted with 4-isocyanatobenzene and 3,4,5-trimethoxyaniline under appropriate conditions to yield the desired urea derivative. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of tyrosine kinase receptors, which play a crucial role in cell signaling and proliferation . This inhibition leads to the disruption of cancer cell growth and induces apoptosis.
Comparison with Similar Compounds
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea can be compared with other benzothiazole derivatives such as:
2-(4-Aminophenyl)benzothiazole: Known for its anti-tumor activity.
2-(2-Hydroxyphenyl)benzothiazole: Exhibits significant antioxidant properties.
2-(4-Methoxyphenyl)benzothiazole: Used in the development of fluorescent probes. The uniqueness of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea lies in its combined antibacterial, antifungal, and anti-cancer properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H21N3O4S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C23H21N3O4S/c1-28-18-12-16(13-19(29-2)21(18)30-3)25-23(27)24-15-10-8-14(9-11-15)22-26-17-6-4-5-7-20(17)31-22/h4-13H,1-3H3,(H2,24,25,27) |
InChI Key |
MQPAWOGCDKAFQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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